molecular formula C24H20N2O4S B8057417 Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- CAS No. 52338-52-0

Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis-

Cat. No.: B8057417
CAS No.: 52338-52-0
M. Wt: 432.5 g/mol
InChI Key: FJYCAYKHNVQCJW-UHFFFAOYSA-N
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Description

Benzenamine, 2,2’-[sulfonylbis(4,1-phenyleneoxy)]bis- is an organic compound with the molecular formula C24H20N2O4S. It is a complex molecule featuring aromatic rings, ether linkages, and a sulfone group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,2’-[sulfonylbis(4,1-phenyleneoxy)]bis- typically involves the reaction of 4,4’-dichlorodiphenyl sulfone with 4-aminophenol. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 4-aminophenol displaces the chlorine atoms on the sulfone compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,2’-[sulfonylbis(4,1-phenyleneoxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenamine, 2,2’-[sulfonylbis(4,1-phenyleneoxy)]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 2,2’-[sulfonylbis(4,1-phenyleneoxy)]bis- involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. The aromatic rings and ether linkages contribute to its ability to intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis-
  • Benzenamine, 3,3’-[sulfonylbis(4,1-phenyleneoxy)]bis-
  • Benzenamine, 2,2’-[sulfonylbis(3,1-phenyleneoxy)]bis-

Uniqueness

Benzenamine, 2,2’-[sulfonylbis(4,1-phenyleneoxy)]bis- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its stability, reactivity, and ability to form complex structures make it particularly valuable in advanced material synthesis and industrial applications .

Properties

IUPAC Name

2-[4-[4-(2-aminophenoxy)phenyl]sulfonylphenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c25-21-5-1-3-7-23(21)29-17-9-13-19(14-10-17)31(27,28)20-15-11-18(12-16-20)30-24-8-4-2-6-22(24)26/h1-16H,25-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYCAYKHNVQCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068740
Record name Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52338-52-0
Record name 2,2′-[Sulfonylbis(4,1-phenyleneoxy)]bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52338-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,2'-(sulfonylbis(4,1-phenyleneoxy))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052338520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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